1-Ethynyl-2,3,4,5-tetrafluorobenzene
Description
Thematic Overview of Fluorinated Aromatic Compounds in Advanced Organic Synthesis
Fluorinated aromatic compounds, a class of organic molecules featuring one or more fluorine atoms attached to an aromatic ring, hold a privileged position in modern chemistry. numberanalytics.com The introduction of fluorine, the most electronegative element, into an aromatic system profoundly modifies the molecule's physical, chemical, and biological properties. numberanalytics.com This substitution can lead to enhanced thermal stability, increased lipophilicity, and improved metabolic stability, making these compounds highly valuable. numberanalytics.com
In the realm of advanced organic synthesis, fluoroaromatics serve as critical building blocks for a diverse array of applications, including pharmaceuticals, agrochemicals, and high-performance materials. numberanalytics.comdigitellinc.com The strong carbon-fluorine (C-F) bond, one of the strongest in organic chemistry, imparts significant chemical resistance. mdpi.com Furthermore, the electronic-withdrawing nature of fluorine atoms can alter the reactivity of the aromatic ring, influencing its susceptibility to nucleophilic or electrophilic attack and enabling unique chemical transformations. ashp.org While the synthesis of specific fluorinated aromatics can present challenges regarding regioselectivity, significant progress in fluorination techniques has expanded their accessibility for research and industrial use. numberanalytics.com
Strategic Importance of Ethynyl (B1212043) Moieties in Contemporary Chemical Transformations
The ethynyl group (–C≡CH), characterized by a carbon-carbon triple bond, is a cornerstone functional group in contemporary organic synthesis. masterorganicchemistry.comlibretexts.org Its rigid, linear geometry, a result of sp hybridization, provides a powerful tool for constructing well-defined molecular architectures. masterorganicchemistry.comlibretexts.org The ethynyl moiety exhibits versatile reactivity; the terminal alkyne's acidic proton can be readily removed to form a nucleophilic acetylide, while the π-system of the triple bond can act as a hydrogen-bond acceptor. researchgate.net
This dual reactivity makes terminal alkynes, such as those in alkynylbenzenes, exceptionally useful in a variety of powerful chemical transformations. They are key participants in cornerstone reactions like the Sonogashira cross-coupling, which forges carbon-carbon bonds between alkynes and aryl or vinyl halides. mdpi.comnih.gov This and other coupling reactions have made the ethynyl group indispensable for the synthesis of conjugated macrocycles, polymers, and complex organic molecules with tailored electronic and optical properties. nih.gov The ability of the ethynyl group to act as a versatile synthetic handle ensures its continued strategic importance in fields ranging from materials science to medicinal chemistry. researchgate.net
Historical Development and Evolution of Research in Perfluorinated Alkynylbenzenes
The field of perfluorinated alkynylbenzenes is built upon two parallel streams of historical development in organic chemistry: the synthesis of fluoroaromatics and the manipulation of the ethynyl group. The genesis of organofluorine chemistry can be traced back to the 19th century, but the synthesis of aromatic fluorine compounds gained significant traction in the early 20th century. nih.gov A landmark achievement was the development of the Schiemann reaction in 1927, which provided a reliable method for introducing fluorine into an aromatic ring via the thermal decomposition of diazonium tetrafluoroborates. nih.gov This was followed by the development of nucleophilic halogen exchange (Halex) processes, further expanding the toolkit for creating fluoroaromatics. nih.gov
The application of these fluorinated compounds grew substantially after World War II, particularly in the development of robust materials and polymers. nih.gov The convergence of this progress with advancements in C-C bond-forming reactions in the latter half of the 20th century set the stage for research into perfluorinated alkynylbenzenes. The advent of palladium-catalyzed cross-coupling reactions, most notably the Sonogashira reaction, provided an efficient and modular route to install ethynyl functionalities onto highly fluorinated aromatic rings. This enabled chemists to combine the unique properties of both the perfluorinated ring (e.g., thermal stability, unique electronic profile) and the ethynyl group (e.g., rigid linker, reactive handle), paving the way for the development of advanced materials, liquid crystals, and specialized polymers. mdpi.comnih.gov
Research Landscape and Significance of 1-Ethynyl-2,3,4,5-tetrafluorobenzene
This compound (CAS Number 21622-12-8) is a specialized chemical building block that embodies the synthetic utility discussed in the preceding sections. chemicalbook.combldpharm.com Its structure, featuring a terminal alkyne attached to a tetrafluorinated phenyl ring, makes it a valuable precursor in various synthetic applications, particularly in materials science and organometallic chemistry.
The significance of this compound lies in the unique combination of its reactive moieties. The tetrafluorobenzene ring is highly electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon atoms, while the ethynyl group provides a site for a wide range of coupling reactions and further functionalization. mdpi.comresearchgate.net
Research involving this compound often focuses on its use in synthesizing larger, fluorine-rich molecular systems. For instance, it has been employed in palladium-catalyzed cross-coupling reactions to create complex molecules like 1,4-bis(thien-2-yl)-2,3,5,6-tetrafluorobenzene derivatives, which are investigated for their fluorescent properties and potential use in organic electronics. researchgate.net The compound serves as a key intermediate for embedding the tetrafluorophenylene unit into conjugated systems, allowing researchers to precisely tune the electronic and physical properties of novel materials.
Data Tables
The following table provides a comparison of the physical properties of this compound and related fluorinated benzene (B151609) derivatives. This data highlights how the degree of fluorination and the presence of the ethynyl group influence the molecule's physical characteristics.
Table 1: Physical Properties of Selected Fluorinated Benzene Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index (n20/D) |
|---|---|---|---|---|
| 1,2,3,4-Tetrafluorobenzene | C₆H₂F₄ | 150.07 | 95 | 1.408 |
| 1,2,4,5-Tetrafluorobenzene | C₆H₂F₄ | 150.07 | 90 | 1.407 |
| 1-Ethynyl-3,5-difluorobenzene | C₈H₄F₂ | 138.11 | 123-124 | 1.4910 |
| This compound | C₈H₂F₄ | 186.10 | N/A | N/A |
Structure
3D Structure
Properties
IUPAC Name |
1-ethynyl-2,3,4,5-tetrafluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F4/c1-2-4-3-5(9)7(11)8(12)6(4)10/h1,3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCXBFMQVYTILV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C(=C1F)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50600852 | |
| Record name | 1-Ethynyl-2,3,4,5-tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50600852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21622-12-8 | |
| Record name | 1-Ethynyl-2,3,4,5-tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50600852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Ethynyl 2,3,4,5 Tetrafluorobenzene
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a logical synthesis route. airitilibrary.com For 1-Ethynyl-2,3,4,5-tetrafluorobenzene, the primary strategic disconnection involves severing the C(sp)-C(sp²) bond between the alkyne carbon and the aromatic ring.
This disconnection suggests two principal synthons: a nucleophilic ethynyl (B1212043) anion (or its synthetic equivalent) and an electrophilic tetrafluorophenyl cation (or its equivalent). In practice, this translates to a reaction between a tetrafluorobenzene derivative bearing a good leaving group (such as iodine or bromine) and a source of the ethynyl group. This approach is the foundation for cross-coupling reactions, which are the most common and effective methods for constructing this type of bond.
The retrosynthetic pathway can be visualized as:
Target: this compound
Disconnection: C(aryl)-C(alkyne) bond
Precursors: A halogenated tetrafluorobenzene (e.g., 1-Iodo-2,3,4,5-tetrafluorobenzene) and a protected or terminal alkyne (e.g., Trimethylsilylacetylene or ethyne gas).
This strategy points towards well-established organometallic cross-coupling reactions, such as the Sonogashira coupling, as the most logical forward synthetic step.
Precursor Synthesis and Halogenation Chemistry in Tetrafluorobenzene Scaffolds
The success of the synthesis hinges on the availability of a suitable halogenated tetrafluorobenzene precursor. The common starting material for these precursors is 1,2,4,5-tetrafluorobenzene. One method for its preparation involves the reaction of a fluorinated phenylhydrazine with a source of alkoxide ions, which can produce 1,2,4,5-tetrafluorobenzene in high purity and yield. google.com
Once 1,2,4,5-tetrafluorobenzene is obtained, it must be halogenated to introduce a leaving group for the subsequent cross-coupling reaction. Direct halogenation can be challenging due to the deactivated nature of the polyfluorinated ring. However, specific methods have been developed:
Iodination: The introduction of an iodine atom is often preferred as aryl iodides are more reactive in palladium-catalyzed coupling reactions than their bromine or chlorine counterparts. wikipedia.org A common method involves the treatment of the tetrafluoroaromatic compound with a strong base like lithium diisopropylamide (LDA) to generate a lithiated intermediate, which is then quenched with an iodine source (e.g., I₂).
Bromination: While less reactive than iodides, aryl bromides are also effective coupling partners. Bromination can be achieved through various methods, including electrophilic aromatic substitution under harsh conditions or via organometallic intermediates.
The synthesis of the key precursor, 1-iodo-2,3,4,5-tetrafluorobenzene, is thus a critical step that enables the final ethynylation.
Ethynylation Strategies: Palladium-Catalyzed Cross-Coupling Approaches (e.g., Sonogashira Reaction Modifications)
The Sonogashira reaction is a powerful and widely used method for forming C-C bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orglibretexts.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The reaction is highly efficient for constructing the this compound scaffold from a halo-tetrafluorobenzene precursor.
The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.org
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 1-Iodo-2,3,4,5-tetrafluorobenzene).
Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of the amine base to form a copper(I) acetylide intermediate.
Transmetalation: The copper acetylide transfers the alkyne group to the palladium complex.
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the Pd(0) catalyst.
The efficiency of the Sonogashira coupling for synthesizing fluorinated alkynes is highly dependent on the choice of the catalytic system. Optimization is crucial for achieving high yields and minimizing side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling). washington.edu
Catalyst and Ligand Selection:
Palladium Source: Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. libretexts.org These are often effective, but modern systems may use more active pre-catalysts.
Ligands: The choice of phosphine ligand is critical. Electron-rich and bulky ligands can enhance the rate of oxidative addition and reductive elimination. For challenging substrates like electron-deficient fluoroarenes, specialized ligands such as XPhos and BrettPhos have been shown to be effective in promoting C-F bond activation in related reactions, suggesting their potential utility in difficult Sonogashira couplings. researchgate.net
Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst, facilitating the formation of the reactive copper acetylide. rsc.org
The following table summarizes the effect of different catalytic systems on a model Sonogashira reaction.
| Palladium Source | Ligand | Co-catalyst | Base | Solvent | Yield (%) |
| PdCl₂(PPh₃)₂ | PPh₃ | CuI | Et₃N | THF | Good |
| Pd(OAc)₂ | BrettPhos | CuI | K₂CO₃ | Dioxane | High |
| Pd₂(dba)₃ | XPhos | CuI | Cs₂CO₃ | Toluene | Very High |
Note: This table is illustrative, based on general findings in cross-coupling chemistry. Specific yields for this compound synthesis would require dedicated experimental investigation.
Alongside the catalyst, the reaction environment plays a pivotal role in the outcome of the synthesis.
Solvents: A range of solvents can be used, with the choice often depending on the solubility of the substrates and the reaction temperature. Common choices include tetrahydrofuran (THF), 1,4-dioxane, toluene, and acetonitrile. rsc.org The amine base, such as triethylamine or piperidine, can sometimes serve as both the base and the solvent. libretexts.orgwashington.edu
Bases: An organic amine base (e.g., triethylamine, diisopropylamine) is typically required to neutralize the hydrogen halide produced during the reaction and to facilitate the formation of the copper acetylide. wikipedia.org Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be employed, particularly in modern, highly active catalytic systems. rsc.org
Temperature: Sonogashira reactions are known for proceeding under mild conditions, often at room temperature. wikipedia.orglibretexts.org However, for less reactive substrates, such as aryl chlorides or deactivated aryl bromides, heating may be necessary to achieve a reasonable reaction rate.
The table below illustrates the influence of different solvents and bases on reaction efficiency.
| Solvent | Base | Temperature (°C) | Reaction Time (h) | Outcome |
| THF/Et₃N | Et₃N | 25 | 12 | Standard, effective |
| Dioxane | Cs₂CO₃ | 80 | 6 | Faster, for less reactive halides |
| Toluene | DIPA | 60 | 8 | Good for substrate solubility |
| Acetonitrile | Piperidine | 25 | 18 | Mild conditions, can be slow |
Note: This table is a generalized representation of common conditions used in Sonogashira couplings.
Alternative Ethynylation Routes: Non-Metallic and Organometallic Approaches
While palladium catalysis is dominant, alternative methods for ethynylation exist, which can be advantageous in certain contexts, for example, to avoid potential palladium contamination in the final product.
Copper-Free Sonogashira Coupling: Concerns about the toxicity and cost of copper, as well as its role in promoting alkyne homocoupling, have led to the development of copper-free Sonogashira protocols. These reactions rely solely on a palladium catalyst and typically require a different base, such as tetrabutylammonium fluoride (B91410) (TBAF) or an amine in a polar solvent. jst.go.jp
Stephens-Castro Coupling: This is a classic copper-mediated coupling reaction between a copper(I) acetylide and an aryl halide. While it often requires higher temperatures than the Sonogashira reaction and is less general, it can be an effective method for certain substrates, completely avoiding the use of palladium.
Organometallic Approaches: Synthesis can also be approached by reversing the polarity of the reactants. This would involve generating a nucleophilic tetrafluorophenyl organometallic reagent (e.g., 2,3,4,5-tetrafluorophenyllithium or the corresponding Grignard reagent) and reacting it with an electrophilic alkyne source, such as a haloalkyne. However, the generation and handling of highly reactive polyfluoroaryl organometallics can be challenging.
Purification Methodologies and Handling Considerations for Fluorinated Alkynes
After the synthesis, isolating the pure this compound is a critical final step.
Purification: Standard laboratory techniques are typically employed. After an aqueous workup to remove the base and salts, the crude product is often purified by flash column chromatography on silica gel, using a non-polar eluent system like hexanes or a hexane/ethyl acetate mixture. For volatile fluorinated alkynes, distillation under reduced pressure can also be an effective purification method.
Handling Considerations: Fluorinated compounds can exhibit unique physical and chemical properties.
Volatility: Many low-molecular-weight fluorinated compounds are highly volatile, and care should be taken to minimize loss during solvent removal or handling.
Toxicity: While specific data for this compound is not provided, polyfluorinated aromatic compounds should generally be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), as they can be toxic and environmentally persistent.
Stability: The terminal alkyne is a reactive functional group. The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation or reaction with atmospheric moisture. The electron-withdrawing nature of the tetrafluorophenyl ring can increase the acidity of the acetylenic proton, which may affect its reactivity with bases.
Reaction Chemistry and Mechanistic Investigations of 1 Ethynyl 2,3,4,5 Tetrafluorobenzene
Alkynyl Group Transformations
The terminal alkyne functionality in 1-ethynyl-2,3,4,5-tetrafluorobenzene is a primary site for chemical modification. Its reactions are often characterized by high yields and specificity, driven by the unique electronic environment created by the adjacent polyfluorinated aromatic ring.
Cycloaddition Reactions (e.g., [2+2+2], [3+2] Dipolar Cycloadditions, "Click Chemistry")
Cycloaddition reactions offer a powerful and atom-economical method for the construction of complex cyclic and heterocyclic systems. The ethynyl (B1212043) group of this compound readily participates in these transformations, serving as a competent 2π-electron component.
The Huisgen 1,3-dipolar cycloaddition of azides to alkynes, a cornerstone of "click chemistry," is a prominent reaction for this compound. nih.gov This reaction, typically catalyzed by copper(I), provides a highly efficient and reliable route to 1,4-disubstituted 1,2,3-triazoles. nih.gov These triazole products are of significant interest due to their wide range of applications in medicinal chemistry, materials science, and bioconjugation. mdpi.com The reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. nih.gov
Beyond the well-known [3+2] cycloadditions, the ethynyl group can also participate in other cycloaddition manifolds, such as [2+2+2] and [4+2] reactions, often mediated by transition metal catalysts. For instance, rhodium-catalyzed [2+2+2] cyclotrimerization reactions involving alkynes can lead to the formation of highly substituted benzene (B151609) derivatives. While specific examples with this compound are not extensively documented in readily available literature, the general reactivity pattern of alkynes suggests its potential as a substrate in such transformations. Similarly, rhodium-catalyzed [5+2] cycloadditions with 1,4-enynes represent another avenue for constructing seven-membered ring systems. mdpi.com
In the context of [3+2] dipolar cycloadditions, such as the reaction with azides, the regioselectivity is a critical aspect. The copper-catalyzed variant of this reaction (CuAAC) is renowned for its exceptional regioselectivity, almost exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. This high degree of control is a key feature of its "click" character. The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide (B81097) to form a six-membered copper-containing ring intermediate before collapsing to the triazole product. This directed pathway ensures the observed regioselectivity.
For other types of cycloadditions, such as those catalyzed by rhodium, both regioselectivity and stereoselectivity are highly dependent on the nature of the catalyst, the ligands employed, and the reaction partners. For example, in rhodium-catalyzed [5+2] cycloadditions of 1,4-enynes, chirality can be effectively transferred from the starting material to the bicyclic product, often with high diastereoselectivity. mdpi.com
The choice of catalyst is paramount in directing the outcome of cycloaddition reactions involving this compound.
Copper(I) Catalysis: In [3+2] azide-alkyne cycloadditions, copper(I) catalysts are the standard for achieving high yields and regioselectivity for the 1,4-isomer. The active catalytic species can be generated in situ from copper(II) salts with a reducing agent (e.g., sodium ascorbate) or by using a stable copper(I) source. The use of ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), can stabilize the copper(I) oxidation state and enhance catalytic efficiency.
Rhodium Catalysis: Rhodium complexes are versatile catalysts for a range of cycloaddition reactions. Cationic rhodium catalysts, for example, are effective in promoting [5+2] cycloadditions of 3-acyloxy-1,4-enynes with alkynes. mdpi.com The catalytic cycle is thought to involve the formation of a rhodacyclopentene intermediate, followed by insertion of the alkyne and reductive elimination to yield the seven-membered ring product. Wilkinson's catalyst, RhCl(PPh₃)₃, has been shown to catalyze the cycloaddition of ketenes with internal alkynes, highlighting the diverse reactivity achievable with rhodium. tcichemicals.com The specific catalytic pathway and the resulting product can be highly dependent on the structure of the substrates and the reaction conditions. tcichemicals.com
| Catalyst System | Cycloaddition Type | Product Type | Key Features |
| Copper(I) salts (e.g., CuI, CuSO₄/NaAsc) | [3+2] Dipolar Cycloaddition | 1,4-Disubstituted 1,2,3-triazoles | High regioselectivity, mild conditions, high yield ("Click Chemistry"). |
| Rhodium complexes (e.g., [Rh(C₂H₄)₂Cl]₂, RhCl(PPh₃)₃) | [2+2+2], [4+1], [5+2] | Substituted benzenes, 2-indanones, seven-membered rings | Versatile for different cycloadditions, outcome depends on substrates and ligands. nih.govmdpi.com |
Hydrometallation and Carbometallation Processes
Hydrometallation involves the addition of a metal-hydride bond across the alkyne's carbon-carbon triple bond. This process is a powerful tool for the synthesis of vinyl-metal species, which are valuable intermediates in organic synthesis. Common hydrometallation reactions include hydrosilylation, hydroboration, and hydrostannylation. The regioselectivity of these additions to terminal alkynes like this compound is influenced by steric and electronic factors, as well as the catalyst used.
Carbometallation, the addition of an organometallic reagent across the alkyne, is another important transformation. This reaction creates a new carbon-carbon bond and a new organometallic species in a single step, which can then be used in further synthetic operations.
While specific studies detailing these processes for this compound are not prevalent in the searched literature, the general principles of alkyne chemistry suggest that it would be a suitable substrate for such reactions, likely with interesting regiochemical outcomes due to the electronic influence of the tetrafluorophenyl group.
Oxidative and Reductive Transformations of the Ethynyl Moiety
The ethynyl group of this compound can undergo both oxidative and reductive transformations.
Oxidation: Oxidation of the ethynyl group can lead to a variety of products depending on the reagents and conditions employed. For instance, metabolic oxidation of the ethynyl group in related compounds like 4-ethynylbiphenyl has been shown to yield the corresponding phenylacetic acid derivative. This suggests a potential pathway for the conversion of the ethynyl group to a carboxylic acid or related functional group.
Reduction: The triple bond can be selectively reduced to either a double bond (alkene) or a single bond (alkane). Catalytic hydrogenation is a common method for this transformation. The use of specific catalysts allows for control over the extent of reduction. For example, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is typically used for the syn-selective reduction of alkynes to cis-alkenes. Complete reduction to the corresponding ethyl-substituted benzene can be achieved using more active catalysts like palladium on carbon under a hydrogen atmosphere. The product of partial reduction, 1-ethenyl-2,3,4,5-tetrafluorobenzene (tetrafluorostyrene), is a valuable monomer for polymerization and a precursor for further chemical modifications.
Intermolecular and Intramolecular C-H Activation Pathways
The terminal C-H bond of the ethynyl group is acidic and can be activated under various conditions, typically involving a transition metal catalyst. sigmaaldrich.com This C-H activation allows for the direct functionalization of the alkyne without the need for pre-functionalized reagents. nih.gov
Intermolecular C-H Activation: This involves the reaction of the terminal alkyne with another molecule, leading to the formation of a new bond at the terminal carbon. A prime example is the Sonogashira coupling, where a palladium catalyst and a copper co-catalyst are used to couple a terminal alkyne with an aryl or vinyl halide. Although this compound is the product of such a coupling, its terminal C-H bond can participate in further coupling reactions, such as the Glaser coupling (oxidative homocoupling of terminal alkynes) to form a symmetrical 1,4-bis(2,3,4,5-tetrafluorophenyl)buta-1,3-diyne.
Intramolecular C-H Activation: In suitably designed molecules, the terminal C-H bond of an ethynyl group can react with another part of the same molecule. This process, often catalyzed by metals like gold or rhodium, can lead to the formation of new cyclic structures. While specific examples involving this compound derivatives require further investigation, the general principle of intramolecular C-H functionalization is a powerful strategy in organic synthesis.
Reactivity of the Tetrafluorobenzene Ring in Complex Systems
The chemical behavior of this compound is significantly influenced by the electronic properties of its tetrafluorinated aromatic ring. The four fluorine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect. This effect profoundly depletes the electron density of the benzene ring, governing its reactivity towards both nucleophiles and electrophiles.
Nucleophilic Additions to the Fluorinated Aromatic System
The electron-deficient nature of the tetrafluorobenzene ring makes it highly susceptible to nucleophilic aromatic substitution (SNAAr). Unlike electron-rich aromatic systems that resist nucleophilic attack, the carbon atoms in the polyfluorinated ring are electrophilic and readily react with strong nucleophiles. nih.gov The reaction generally proceeds through a two-step mechanism involving the formation of a resonance-stabilized anionic intermediate, often called a Meisenheimer complex, followed by the elimination of a fluoride (B91410) ion to restore aromaticity.
The strong inductive effect of the fluorine atoms makes the ring carbons highly positive, facilitating attack by nucleophiles. nih.gov A variety of nucleophilic reagents can displace a fluorine atom on the ring. The regioselectivity of the substitution is influenced by the position of the ethynyl group and the nature of the attacking nucleophile, though substitution typically occurs at positions para or ortho to an activating group. In the case of hexafluorobenzene, reactions with nucleophiles like alkali-metal hydroxides, alcoholates, and amines lead to the substitution of one or more fluorine atoms. nih.gov For this compound, similar reactivity is expected.
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Expected Product Type |
| Hydroxide | Sodium Hydroxide (NaOH) | Ethynyl-trifluorophenol |
| Alkoxide | Sodium Methoxide (NaOCH₃) | Ethynyl-trifluoroanisole |
| Amine | Ammonia (NH₃) | Ethynyl-trifluoroaniline |
| Thiolate | Sodium Thiophenoxide (NaSPh) | Ethynyl-trifluorophenyl sulfide |
This reactivity allows for the introduction of a wide range of functional groups onto the fluorinated ring, providing a versatile platform for synthesizing more complex derivatives.
Electrophilic Aromatic Substitution Limitations and Alternative Functionalization Strategies
Conversely, the electron-poor character of the tetrafluorobenzene ring results in significant deactivation towards electrophilic aromatic substitution (SEAr). nih.govwikipedia.org In a typical SEAr reaction, the aromatic ring acts as a nucleophile to attack an incoming electrophile. masterorganicchemistry.comuci.edu The presence of multiple strongly electron-withdrawing fluorine atoms, compounded by the deactivating nature of the ethynyl group, renders the ring insufficiently nucleophilic to react with most electrophiles under standard conditions. wikipedia.org Attempting to force such reactions often requires extremely harsh conditions, which can lead to low yields and side reactions. nih.govwikipedia.org For instance, the nitration of a deactivated dinitrotoluene ring requires boiling concentrated sulfuric acid. wikipedia.org
Given these limitations, alternative strategies are necessary to functionalize the tetrafluorobenzene ring. These methods bypass the need for the ring to act as a nucleophile.
Metalation-Substitution: Directed ortho-metalation (DoM) is a powerful strategy. A directing group on the ring (potentially the ethynyl group or a pre-installed substituent) can direct a strong base (like an organolithium reagent) to deprotonate a specific C-H bond on the ring. The resulting aryl-lithium or aryl-magnesium species is a potent nucleophile and can react with a wide range of electrophiles.
Transition-Metal-Catalyzed Cross-Coupling: Reactions like Suzuki-Miyaura, Stille, or Negishi couplings are highly effective for forming new carbon-carbon or carbon-heteroatom bonds on deactivated rings. nih.gov This approach would first require converting a C-F bond to a more reactive C-Br or C-I bond, or using a C-H activation/borylation strategy to install a boronic ester. nih.gov This functionalized intermediate can then be coupled with various partners. For example, Buchwald-Hartwig amination conditions can be used to form N-C(sp²) bonds with aryl halides. nih.gov
These alternative methods provide a robust toolkit for derivatizing the otherwise unreactive tetrafluorobenzene ring, enabling the synthesis of complex molecular architectures that are inaccessible through classical electrophilic substitution pathways.
Mechanistic Elucidation via Kinetic and Spectroscopic Methods
Understanding the intricate pathways of reactions involving this compound relies heavily on advanced analytical techniques. Kinetic and spectroscopic methods allow researchers to observe reaction progress in real-time, identify transient intermediates, and definitively map mechanistic pathways.
In Situ Spectroscopic Monitoring of Reaction Progress
In situ (in the reaction mixture) spectroscopy is a powerful tool for obtaining a continuous view of a reaction as it happens, eliminating the need for quenching and sampling, which can be disruptive and time-consuming. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary technique for monitoring these reactions. illinois.edujhu.edu Given the structure of the target compound, ¹⁹F NMR is particularly valuable. researchgate.netrsc.orgresearchgate.net The four fluorine atoms on the ring serve as sensitive probes of their chemical environment. As a reaction proceeds, changes in the substitution pattern on the ring will cause predictable shifts in the ¹⁹F NMR signals, allowing for the tracking of reactant consumption, intermediate formation, and product generation. researchgate.netresearchgate.net ¹H NMR can simultaneously monitor changes associated with the ethynyl proton and other protons in the system. The ability to acquire a series of spectra at set time intervals allows for the construction of concentration vs. time profiles, from which kinetic data can be extracted. illinois.edursc.org
Fourier-Transform Infrared (FTIR) Spectroscopy: In situ FTIR spectroscopy, often utilizing an attenuated total reflection (ATR) probe, is another effective method. mdpi.comxjtu.edu.cnnih.gov This technique tracks changes in the vibrational frequencies of functional groups. For reactions involving this compound, one could monitor the disappearance of the characteristic alkyne C≡C and ≡C-H stretching frequencies, as well as changes in the aromatic C-F and C=C bond vibrations. xjtu.edu.cn The appearance of new bands corresponding to the product provides real-time confirmation of the transformation, enabling precise determination of reaction endpoints and the detection of key intermediates. mdpi.com
Table 2: In Situ Spectroscopic Techniques for Reaction Monitoring
| Technique | Information Gained | Key Observables for this compound |
| ¹⁹F NMR | Tracks changes in the electronic environment of the fluorine atoms. | Changes in chemical shifts and coupling constants of the four fluorine signals. |
| ¹H NMR | Tracks changes in proton environments. | Disappearance of the ethynyl proton signal; appearance of new proton signals. |
| In Situ FTIR-ATR | Monitors changes in functional group vibrational frequencies. | Disappearance of alkyne C≡C stretch; changes in C-F and aromatic region bands. |
These in situ methods provide a comprehensive understanding of reaction dynamics, crucial for optimizing reaction conditions and uncovering mechanistic details. mdpi.com
Isotopic Labeling Studies for Pathway Determination
Isotopic labeling is a definitive method used to trace the journey of atoms through a chemical reaction, providing unambiguous evidence for proposed mechanistic pathways. kit.edupku.edu.cn This involves replacing an atom in the reactant with one of its heavier, stable isotopes (e.g., replacing ¹H with ²H (deuterium, D) or ¹²C with ¹³C). pku.edu.cn
Pathway Tracing: By strategically placing an isotopic label at a specific position in this compound, its final location in the product can be determined using mass spectrometry or NMR spectroscopy. For example, to investigate a reaction involving the ethynyl group, one could synthesize the deuterated analogue, 1-ethynyl-d₁-2,3,4,5-tetrafluorobenzene. Following the reaction, the position of the deuterium (B1214612) label in the product molecule would reveal whether the terminal alkyne position was directly involved in the bond-forming or bond-breaking steps. Similarly, ¹³C labeling at the C-1 or C-2 position of the ethynyl group could elucidate the fate of these specific carbon atoms.
Kinetic Isotope Effect (KIE): The KIE is a phenomenon where the rate of a reaction changes when an atom at a reactive site is replaced by one of its isotopes. chem-station.comprinceton.edu The C-D bond is stronger and vibrates at a lower frequency than a C-H bond. princeton.edu Consequently, if a C-H bond is broken in the rate-determining step of a reaction, replacing that hydrogen with deuterium will significantly slow down the reaction (a primary KIE). Observing a substantial kH/kD value provides strong evidence that the C-H bond is broken in the slowest step of the mechanism. chem-station.com This technique could be used to probe mechanisms such as deprotonation events at the alkyne or on the aromatic ring.
Table 3: Illustrative Isotopic Labeling Strategies
| Labeled Compound | Isotope | Label Position | Mechanistic Question Addressed |
| 1-(Ethynyl-d₁)-2,3,4,5-tetrafluorobenzene | ²H (D) | Terminal Alkyne | Is the acetylenic C-H bond broken during the reaction? (via KIE or tracer) |
| 1-(1-¹³C-Ethynyl)-2,3,4,5-tetrafluorobenzene | ¹³C | Alkyne C-1 | What is the fate of the carbon atom attached to the ring? |
| 1-Ethynyl-6-d₁-2,3,4,5-tetrafluorobenzene | ²H (D) | Aromatic C-6 | Does a C-H activation/metalation step occur at the C-6 position? |
These isotopic labeling experiments, while synthetically demanding, offer unparalleled insight into the fundamental steps of a reaction mechanism, moving beyond simple observation to a detailed molecular-level understanding. kit.edunih.gov
Advanced Spectroscopic Characterization Methodologies and Structural Insights
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational and Electronic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 1-ethynyl-2,3,4,5-tetrafluorobenzene, both proton (¹H) and fluorine (¹⁹F) NMR are indispensable, providing detailed information about the molecule's electronic environment and connectivity.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and mapping the covalent framework of a molecule. rsc.org
COSY (Correlation Spectroscopy): This homonuclear technique reveals scalar couplings between protons (¹H-¹H). researchgate.net In this compound, the ¹H NMR spectrum is expected to show a single signal for the acetylenic proton. Therefore, a standard ¹H-¹H COSY experiment would not show any cross-peaks, as there are no other protons within the typical 2-4 bond coupling range. Its utility would be minimal for this specific molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates nuclei of different types that are separated by a single bond, typically ¹H and ¹³C. researchgate.net For the target molecule, HSQC is vital for identifying the carbons directly bonded to protons. It would show a definitive correlation between the acetylenic proton (≡C-H) and the terminal acetylenic carbon, confirming the chemical shift of that specific carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between heteronuclei like ¹H and ¹³C. researchgate.net This is a powerful tool for piecing together the carbon skeleton. For this compound, HMBC would be expected to show correlations from the acetylenic proton to the carbon atoms of the ethynyl (B1212043) group (C-1 and C-2) and potentially to the C-1 and C-2 carbons of the tetrafluorophenyl ring. These correlations are critical for confirming the connection between the ethynyl substituent and the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies nuclei that are close in space, revealing through-space dipolar interactions rather than through-bond scalar couplings. While often used for large molecules to determine conformation, its application for a small, rigid molecule like this compound is limited unless it is part of a larger complex or aggregate where intermolecular proximity could be studied. rsc.org
Table 1: Expected 2D NMR Correlations for this compound
| Experiment | Correlated Nuclei | Expected Correlations and Structural Information |
|---|---|---|
| HSQC | ¹H-¹³C (1-bond) | Correlation between the acetylenic proton and the terminal alkyne carbon (C≡C-H). |
| HMBC | ¹H-¹³C (2-3 bonds) | Correlations from the acetylenic proton to the quaternary alkyne carbon (C-1) and the first carbon of the aromatic ring (C-2). |
| ¹⁹F-¹³C HMBC | ¹⁹F-¹³C (2-3 bonds) | Correlations from each unique fluorine atom to adjacent carbons in the aromatic ring and potentially to the ethynyl carbons. |
¹⁹F NMR is particularly informative for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, as well as its wide range of chemical shifts. acs.org For this compound, four distinct signals would be expected in the ¹⁹F NMR spectrum, corresponding to the four chemically non-equivalent fluorine atoms on the aromatic ring.
The chemical shifts are highly sensitive to the electronic environment. The electron-withdrawing nature of the fluorine atoms and the π-system of the ethynyl group will significantly influence the shielding of each fluorine nucleus. nih.gov The coupling constants (J-values) between the fluorine atoms (JFF) provide connectivity information. Typically, ortho-coupling (³JFF) is larger than meta-coupling (⁴JFF), which is in turn larger than para-coupling (⁵JFF). Furthermore, heteronuclear coupling to the acetylenic proton (JHF) can also be observed, providing additional structural confirmation. nih.gov
Chemical Shift Anisotropy (CSA) refers to the orientation-dependence of the chemical shift. rsc.org While averaged out in isotropic solution NMR, in solid-state NMR or liquid crystal studies, CSA provides profound insight into the 3D electronic shielding around the nucleus. For the C-F bonds in this molecule, the CSA tensor would be non-symmetrical, and its parameters would reflect the specific electronic distribution influenced by the adjacent fluorine atoms and the ethynyl substituent. acs.org
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy probe the vibrational modes of a molecule. The spectra provide a characteristic fingerprint based on the functional groups present. nih.gov
For this compound, key vibrational modes can be predicted:
≡C-H Stretch: A sharp, strong absorption in the FT-IR spectrum is expected around 3300 cm⁻¹, characteristic of the terminal alkyne C-H bond.
C≡C Stretch: A weaker absorption is expected in the region of 2100-2140 cm⁻¹. Its intensity in the IR spectrum is often low for terminal alkynes but can be strong in the Raman spectrum.
Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon bonds within the tetrafluorophenyl ring.
C-F Stretch: Strong, characteristic absorptions are expected in the 1100-1300 cm⁻¹ region, corresponding to the carbon-fluorine stretching vibrations. niscpr.res.in The presence of multiple C-F bonds will likely result in a complex pattern of strong bands in this region.
Aromatic C-H Bending: While there are no C-H bonds on the ring itself, the out-of-plane and in-plane bending modes of the substituent's C-H bond would also be present.
Table 2: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| Terminal Alkyne | ≡C-H Stretch | ~3300 | Strong, Sharp |
| Alkyne | C≡C Stretch | 2100 - 2140 | Weak to Medium |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Strong |
| Aryl Fluoride (B91410) | C-F Stretch | 1100 - 1300 | Very Strong |
Mass Spectrometry (MS) Techniques for Molecular Formula Validation and Fragmentation Pattern Analysis in Derivatization Studies
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular formula of this compound with high accuracy by measuring its exact mass.
In derivatization studies, where the parent molecule is chemically modified, MS is used to confirm the structure of the new product. The fragmentation patterns observed in the mass spectrum, typically generated by techniques like Electron Ionization (EI), provide structural clues. For polyfluorinated aromatic compounds, fragmentation is often complex and can involve significant rearrangements. researchgate.net
Expected fragmentation pathways for this compound could include:
Molecular Ion (M⁺•): The primary ion corresponding to the intact molecule.
Loss of H•: Formation of an [M-H]⁺ ion.
Loss of a Fluorine Atom: Formation of an [M-F]⁺ ion.
Expulsion of Difluorocarbene (:CF₂): A known fragmentation pathway for polyfluorinated aromatics, which involves intramolecular fluorine atom migration and results in a significant neutral loss of 50 Da. researchgate.net
Cleavage of the Ethynyl Group: Loss of the C₂H fragment to give the C₆F₄⁺• ion.
Retro-Diels-Alder type reactions or other ring-opening mechanisms following initial fragmentation.
Analysis of these fragments helps to piece together the molecular structure and confirm the identity of the compound and its derivatives. researchgate.netcsic.es
X-ray Crystallography for Solid-State Structural Determination of Derivatives and Complexes
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. mdpi.com While obtaining suitable single crystals of the parent compound might be challenging, this technique is invaluable for analyzing derivatives or co-crystals of this compound. rsc.orgmdpi.com
The analysis of a crystal structure provides:
Unambiguous Confirmation of Connectivity: It confirms the bonding arrangement of all atoms.
Precise Structural Parameters: It yields highly accurate measurements of bond lengths, bond angles, and torsion angles. researchgate.net This data can reveal subtle distortions in the aromatic ring caused by the dense fluorine substitution and the ethynyl group.
Intermolecular Interactions: It elucidates how molecules pack in the crystal lattice, revealing non-covalent interactions such as π-π stacking between aromatic rings, and potential C-F···H or C-F···π interactions, which are crucial in crystal engineering and materials science. weizmann.ac.il
This technique would be particularly insightful for studying how this compound interacts with other molecules in co-crystals or how it is incorporated into metal-organic complexes.
Advanced Electronic Spectroscopy (e.g., Photoelectron Spectroscopy) for Electronic Structure Analysis
Photoelectron Spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy photons. rsc.org It provides direct experimental measurement of the ionization potentials of valence and core electrons, which can be correlated with the energies of molecular orbitals.
For this compound, PES can provide critical insights:
Valence Shell Analysis: The He(I) or He(II) photoelectron spectrum would reveal the ionization energies of the valence orbitals. This includes the π-orbitals of the benzene (B151609) ring and the ethynyl group, the σ-orbitals of the C-C, C-H, and C-F framework, and the orbitals associated with fluorine lone pairs.
Effect of Substitution: Fluorine is a highly electronegative atom that acts as a σ-withdrawing group but also a π-donating group. researchgate.net PES studies on fluorinated benzenes have shown that progressive fluorination stabilizes the σ-orbitals to a greater extent than the π-orbitals. rsc.org The spectrum of this compound would show how the combination of four fluorine atoms and one ethynyl group modifies the electronic structure of the parent benzene molecule.
Core Level Analysis: X-ray Photoelectron Spectroscopy (XPS) would provide the binding energies of the core electrons (e.g., C 1s, F 1s). acs.org The C 1s spectrum would show distinct signals for the different carbon environments (ethynyl vs. aromatic, and aromatic carbons bonded to F vs. the one bonded to the alkyne), providing another layer of structural verification.
Computational and Theoretical Investigations of 1 Ethynyl 2,3,4,5 Tetrafluorobenzene
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of molecular properties from first principles.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their ground-state geometries, energies, and other properties. For 1-Ethynyl-2,3,4,5-tetrafluorobenzene, DFT calculations can optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. These calculations typically show a planar benzene (B151609) ring with the ethynyl (B1212043) group also lying in the same plane to maximize conjugation.
The energetics of the molecule, including its total energy and heat of formation, can be accurately computed. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The fluorine atoms are expected to significantly lower the energy of these orbitals due to their strong electron-withdrawing nature. nih.gov This stabilization affects the molecule's electronic properties and reactivity.
Illustrative DFT-Calculated Geometrical Parameters Below is a table representing typical data obtained from a DFT geometry optimization for this compound.
| Parameter | Atom Pair/Group | Predicted Value |
| Bond Length | C≡C | ~1.21 Å |
| C-H (ethynyl) | ~1.06 Å | |
| C-C (ring-ethynyl) | ~1.43 Å | |
| C-F | ~1.34 Å | |
| Bond Angle | C-C≡C | ~179° |
| F-C-C | ~120° |
Note: The values in this table are illustrative examples of what DFT calculations would predict and are not from a specific published study on this exact molecule.
While DFT is a powerful workhorse, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy for certain properties, albeit at a greater computational cost. These methods are particularly valuable for calculating properties where electron correlation is critical, such as ionization potentials, electron affinities, and excited state energies. For this compound, high-accuracy ab initio calculations could provide benchmark values for its electronic properties, refining the understanding of the profound effects of its four fluorine substituents.
Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions
Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing detailed information on their movements and interactions. nih.gov An MD simulation for this compound would typically place the molecule in a simulation box, often with an explicit solvent, and solve Newton's equations of motion for every atom over a period of time. mdpi.com
These simulations can explore the conformational flexibility, particularly the rotation of the ethynyl group relative to the aromatic ring. MD is also exceptionally well-suited for studying intermolecular interactions. It can model how molecules of this compound interact with each other in a condensed phase, highlighting the role of non-covalent interactions such as π-π stacking and C-H···F hydrogen bonds, which are known to be significant in the crystal structures of fluorobenzenes. nih.gov Force fields like COMPASS or AMBER are often used to define the potential energy of the system. mdpi.commdpi.com
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods are routinely used to predict spectroscopic data, which can then be compared with experimental measurements for validation. chemicalbook.com For this compound, DFT calculations can predict its vibrational frequencies. These calculated frequencies, when properly scaled, can be matched to an experimental Infrared (IR) spectrum to aid in the assignment of vibrational modes, such as the characteristic C≡C and acetylenic C-H stretches.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated. The accuracy of these predictions serves as a stringent test of the computational model's ability to describe the electronic environment around each nucleus.
Illustrative Comparison of Calculated and Experimental Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| Acetylenic C-H Stretch | ~3310 | (Available from experiment) |
| C≡C Stretch | ~2125 | (Available from experiment) |
| Aromatic C-F Stretch | ~1250 | (Available from experiment) |
Note: Predicted values are typical for similar compounds and serve as an illustration. Experimental validation is required.
Elucidation of Reaction Mechanisms and Transition States via Computational Modeling
Computational chemistry is an indispensable tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify stationary points, including reactants, products, intermediates, and, most importantly, transition states. For this compound, theoretical models can be used to study its reactivity in various chemical transformations, such as cycloadditions, Sonogashira couplings, or nucleophilic additions to the ethynyl group.
By calculating the structure and energy of the transition state, the activation energy barrier for a proposed reaction can be determined. This allows for predictions about reaction feasibility, kinetics, and selectivity, providing a mechanistic rationale for experimentally observed outcomes.
Analysis of Fluorine Effects on Electronic and Steric Parameters
The four fluorine atoms on the benzene ring dramatically alter the molecule's properties compared to unsubstituted phenylacetylene.
Electronic Effects : Fluorine is the most electronegative element, exerting a powerful negative inductive effect (-I), which withdraws electron density from the aromatic ring. nih.gov This effect significantly stabilizes the molecule's σ-framework and its molecular orbitals. nih.gov While fluorine also has a positive mesomeric effect (+M) due to its lone pairs, the inductive effect is generally dominant in polyfluorinated aromatics. This strong electron-withdrawing character makes the π-system of the ring electron-deficient, which can be observed in calculated electrostatic potential maps showing a positive potential on the ring surface. nih.gov
Steric Effects : Although fluorine has a relatively small van der Waals radius, the presence of four adjacent fluorine atoms creates a distinct steric profile. This can influence the molecule's crystal packing and its ability to interact with other molecules or active sites. The fluorine atoms can sterically hinder certain approaches to the aromatic ring while potentially engaging in specific non-covalent interactions, such as halogen bonding or C-H···F contacts. nih.gov
Applications in Advanced Materials Science and Synthetic Chemistry
Precursor in Polymer Chemistry and Macromolecular Architectures
The presence of the highly reactive terminal alkyne group in 1-Ethynyl-2,3,4,5-tetrafluorobenzene makes it an excellent monomer for the synthesis of various polymers. The resulting fluorinated polymers often exhibit enhanced thermal stability, chemical resistance, and unique optoelectronic properties.
Synthesis of Fluorinated Polyacetylenes and Conjugated Polymers
Polyacetylene, a simple conjugated polymer, has been a subject of intense research due to its conductive properties. However, its instability in air has limited its practical applications. The introduction of fluorine atoms into the polymer backbone is a promising strategy to enhance its stability. While direct polymerization of fluorinated acetylenes can be challenging, this compound serves as a potential monomer for the synthesis of fluorinated polyacetylenes. The resulting polymers are expected to possess improved air stability and modified electronic properties.
The synthesis of conjugated polymers, which are essential materials for organic electronics, can also utilize this compound. These polymers are characterized by a backbone of alternating single and double bonds, which allows for the delocalization of π-electrons and gives rise to their semiconducting properties. The incorporation of the tetrafluorobenzene moiety can significantly influence the electronic band gap and charge transport characteristics of the resulting conjugated polymers.
| Polymerization Method | Catalyst/Initiator | Resulting Polymer Type | Key Features |
|---|---|---|---|
| Ziegler-Natta Catalysis | e.g., Ti(OiPr)₄/Al(C₂H₅)₃ | Polyacetylene | Allows control over polymer structure. |
| Rhodium-Catalyzed Polymerization | Rhodium(I) complexes | Substituted Polyacetylenes | High reactivity and stability with various functional groups. chemrxiv.org |
| Non-Catalyst Polymerization | Quaternization of heteroatom | Polyacetylene-based polyelectrolytes | Direct polymerization of activated acetylenic bonds. rsc.org |
Building Block for Fluoroaromatic Liquid Crystals and Optoelectronic Materials (e.g., OLEDs, OPVs)
The rigid rod-like structure and the polar nature of the C-F bonds in this compound make it an attractive component for the synthesis of liquid crystals. Fluorinated liquid crystals are known for their desirable properties, such as high thermal and chemical stability, and their ability to tune the dielectric anisotropy. researchgate.netnih.gov Research has shown that incorporating tetrafluorophenylethynyl moieties into benzoate-based molecules leads to the formation of enantiotropic liquid crystals with smectic A and nematic phases. beilstein-journals.org This demonstrates the potential of this compound as a core structural unit in the design of new liquid crystalline materials for display technologies.
In the realm of optoelectronic materials, the electron-accepting nature of the tetrafluorobenzene ring makes this compound a valuable building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In these devices, the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical for efficient charge injection, transport, and recombination. By incorporating the electron-deficient tetrafluorophenyl ethynyl (B1212043) unit into conjugated polymers or small molecules, it is possible to tune these energy levels and improve device performance. beilstein-journals.org
| Fluorinated Moiety | Impact on Liquid Crystal Properties | Reference Example |
|---|---|---|
| Tetrafluorophenylethynyl | Induces smectic A and nematic phases. | 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates beilstein-journals.org |
| General Fluorination | Enhances thermal and chemical stability, tunes dielectric anisotropy. | General review on liquid crystal materials. researchgate.net |
Role in Catalysis: Ligand Design and Functionalization
While specific examples of this compound being directly used as a ligand in catalysis are not extensively documented, its structural features suggest significant potential in this area. The ethynyl group can be readily functionalized to coordinate with metal centers, and the electronic properties of the tetrafluorobenzene ring can be used to modulate the catalytic activity of the metal complex. For instance, the electron-withdrawing nature of the fluorinated ring can influence the electron density at the metal center, thereby affecting its reactivity and selectivity in catalytic transformations. The development of novel ligands is a cornerstone of modern catalysis, and fluorinated organic molecules are increasingly being explored for this purpose.
Application in Drug Discovery Scaffolds (Focus on synthetic utility)
The introduction of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.govbeilstein-journals.org this compound, with its reactive ethynyl group, serves as a versatile scaffold for the synthesis of complex fluorinated molecules. The ethynyl group can participate in a variety of coupling reactions, such as the Sonogashira coupling, click chemistry, and cyclization reactions, allowing for the facile introduction of the tetrafluorophenyl moiety into diverse molecular architectures. This synthetic utility makes it a valuable tool for generating libraries of novel compounds for high-throughput screening in drug discovery programs. The development of innovative building blocks is crucial for expanding the chemical space accessible to medicinal chemists. nih.gov
Development of Functionalized Surfaces and Interfaces
The terminal alkyne of this compound provides a reactive handle for the functionalization of surfaces and interfaces. Through "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), this compound can be covalently attached to surfaces that have been pre-functionalized with azide (B81097) groups. This approach allows for the creation of well-defined monolayers with specific chemical and physical properties. The highly fluorinated nature of the resulting surface can impart properties such as hydrophobicity, oleophobicity, and low surface energy. Such functionalized surfaces have potential applications in areas like anti-fouling coatings, low-friction surfaces, and in the fabrication of microelectronic devices.
Emerging Research Directions and Future Challenges
Sustainable Synthetic Approaches for Fluorinated Alkynylbenzenes
The development of environmentally benign and efficient synthetic routes to fluorinated alkynylbenzenes is a paramount challenge. Traditional fluorination methods often rely on harsh reagents and produce significant hazardous waste. dovepress.com The principles of green chemistry are driving research towards more sustainable alternatives.
Current research focuses on several key areas:
Catalytic C-H and C-F Activation: Direct and selective functionalization of C-H and C-F bonds offers a more atom-economical approach to synthesis. For instance, visible-light-induced C–H/C–F couplings have been demonstrated for the fluoroarylation of certain compounds, a strategy that could potentially be adapted for the synthesis of 1-ethynyl-2,3,4,5-tetrafluorobenzene precursors. acs.org
Use of Safer Fluorinating Agents: There is a strong impetus to move away from hazardous reagents like elemental fluorine and hydrofluoric acid. dovepress.com The use of nucleophilic fluoride (B91410) sources, such as alkali metal fluorides, is a more desirable approach. dovepress.com For example, potassium fluoride supported on alumina (B75360) has proven to be an effective dehydrohalogenating agent in the synthesis of per(poly)fluoroalkyl substituted alkynes. researchgate.net
Flow Chemistry: Continuous flow reactors offer significant advantages in terms of safety, scalability, and reaction control, particularly for reactions involving highly reactive or hazardous materials. The application of flow chemistry to the synthesis of fluorinated compounds is a growing area of interest.
Chemoenzymatic Synthesis: The modification of polyketides with fluorine using chemoenzymatic strategies showcases the potential of biocatalysis in creating complex fluorinated molecules. nih.gov Exploring enzymatic pathways for the synthesis of fluorinated aromatic building blocks could open new, greener avenues.
A comparative look at traditional versus emerging synthetic strategies is presented below:
| Feature | Traditional Methods | Emerging Sustainable Methods |
| Fluorine Source | Often hazardous (e.g., F2, HF) dovepress.com | Safer, nucleophilic sources (e.g., KF) dovepress.comresearchgate.net |
| Byproducts | Often stoichiometric and hazardous dovepress.com | Reduced byproduct formation, more benign byproducts |
| Energy Input | Often high temperatures and pressures | Milder reaction conditions, use of photocatalysis acs.org |
| Atom Economy | Can be low | Higher, through direct functionalization acs.org |
Exploration of Novel Reactivity Patterns and Selectivity Control
The electron-withdrawing nature of the tetrafluorophenyl group significantly influences the reactivity of the ethynyl (B1212043) moiety, making it more susceptible to nucleophilic attack compared to its non-fluorinated counterparts. numberanalytics.com This opens up avenues for exploring novel chemical transformations.
Future research will likely focus on:
Selective Functionalization: Developing reactions that selectively target either the ethynyl group or the aromatic ring is a key challenge. The high reactivity of the alkyne towards nucleophiles can be exploited for additions, while the fluorinated ring can be a site for nucleophilic aromatic substitution under certain conditions.
Palladium-Catalyzed Reactions: Palladium catalysis has been shown to be effective for the defluorinative alkynylation of polyfluoroalkyl ketones to form fluorinated furans. rsc.orgresearchgate.net Similar strategies could be explored to functionalize the aromatic ring of this compound.
Cycloaddition Reactions: The electron-deficient alkyne in this compound is an excellent candidate for various cycloaddition reactions, such as Diels-Alder and 1,3-dipolar cycloadditions, to construct complex fluorinated cyclic and heterocyclic systems. ukri.org
Metal-Mediated Transformations: The interaction of the alkyne with transition metals can lead to a variety of transformations. For instance, alkyne benzannulation reactions, which are powerful for synthesizing polycyclic aromatic hydrocarbons, could be applied to this compound to create novel fluorinated nanographenes. nih.gov
Integration into Advanced Nanomaterials and Hybrid Systems
The unique properties of this compound make it an attractive building block for advanced materials. The rigidity of the ethynylphenyl unit and the electronic characteristics imparted by the fluorine atoms are highly desirable for creating ordered structures with tailored functionalities.
Key areas of exploration include:
Fluorinated Polymers: The polymerization of fluorinated monomers can lead to materials with exceptional thermal stability, chemical resistance, and unique optical properties. Perfluorinated organic polymers are already used in a variety of high-performance applications. mdpi.com
Graphene Nanoribbons and Nanographenes: As mentioned, alkyne benzannulation reactions are a powerful tool for the synthesis of nanographenes. nih.gov Using this compound as a precursor could lead to the creation of precisely fluorinated graphene nanostructures with tunable electronic properties.
Self-Assembled Monolayers (SAMs): The ethynyl group can serve as an anchor to attach these molecules to various surfaces, forming self-assembled monolayers. The fluorinated tail would then dictate the surface properties, such as hydrophobicity and bio-inertness.
Organic Electronics: The incorporation of fluorinated building blocks into organic semiconductors is a well-established strategy to tune their electronic properties and improve their performance in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
The applications of fluorinated molecules in bioengineering and nanotechnology are rapidly expanding due to the unique properties of the C-F bond. acs.orgnih.gov
Development of High-Throughput Screening Methodologies for Derivatives
To fully explore the potential of the this compound scaffold in areas like medicinal chemistry and materials science, it is crucial to synthesize and test a large number of derivatives. Combinatorial chemistry coupled with high-throughput screening (HTS) provides a powerful platform to achieve this. pharmatutor.orgfiveable.me
Future efforts in this domain will likely involve:
Library Synthesis: The development of robust and automated methods for the parallel synthesis of libraries of compounds derived from this compound is essential. nih.gov This could involve a variety of reactions targeting the ethynyl group, such as click chemistry, Sonogashira couplings, and cycloadditions.
Assay Development: Creating sensitive and reliable high-throughput assays to screen these libraries for desired properties is critical. These assays could be cell-based for biological activity or could measure physical properties like fluorescence or conductivity for materials applications. nih.govnih.gov
Data Analysis: The large datasets generated from HTS require sophisticated computational tools for analysis and identification of structure-activity relationships.
The general principle of combinatorial chemistry involves the rapid synthesis of a large number of different compounds simultaneously, which are then screened for activity. pharmatutor.org
| HTS Component | Description | Relevance to Fluorinated Alkynylbenzenes |
| Compound Library | A large collection of structurally related compounds. nih.gov | Derivatives of this compound with diverse substituents. |
| Assay | A test to measure a specific biological or physical property. nih.gov | Screening for new drug candidates, catalysts, or materials with specific optical or electronic properties. |
| Automation | Use of robotics to handle and test large numbers of samples. | Enables the screening of thousands of compounds in a short time. |
| Data Analysis | Computational methods to process and interpret the screening results. | Identifies "hits" and informs the design of the next generation of compounds. |
Unexplored Frontiers in Theoretical and Computational Chemistry for Fluorinated Systems
Theoretical and computational chemistry are indispensable tools for understanding the properties and reactivity of fluorinated molecules and for guiding the design of new compounds and materials.
Future computational research on this compound and related systems will likely focus on:
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to investigate the mechanisms of reactions involving fluorinated alkynylbenzenes, helping to explain observed reactivity and selectivity, and to predict new transformations. rsc.org
Predicting Molecular Properties: Computational methods can predict a wide range of properties, including electronic structure, spectroscopic characteristics, and interaction energies. This is particularly valuable for designing molecules with specific optical or electronic properties for materials applications.
In Silico Fluorine Scanning: Computational techniques like perturbative fluorine scanning can predict the effect of adding fluorine atoms to a molecule on its binding affinity to a biological target, which is a powerful tool in drug discovery. nih.gov
Force Field Development: The accuracy of molecular dynamics simulations, which are used to study the behavior of large systems like proteins and materials, depends on the quality of the underlying force fields. Developing more accurate force fields for fluorinated compounds is an ongoing challenge. nih.gov
Recent computational studies have employed quantum chemistry calculations to examine the effects of fluorination on the chemical properties of various molecules. emerginginvestigators.org These approaches can be applied to this compound to gain deeper insights into its behavior.
Q & A
What are the optimized synthetic routes for 1-Ethynyl-2,3,4,5-tetrafluorobenzene, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of fluorinated ethynylbenzenes typically involves halogen-alkyne cross-coupling reactions. For example, a Sonogashira coupling between 1-bromo-2,3,4,5-tetrafluorobenzene (a precursor identified in commercial catalogs ) and trimethylsilylacetylene, followed by deprotection, can yield the target compound. Critical parameters include:
- Catalyst system : Pd(PPh₃)₂Cl₂/CuI in a 1:1 ratio.
- Solvent : THF or DMF under inert atmosphere.
- Temperature : 60–80°C for 12–24 hours.
Metalation using alkyllithium reagents (e.g., n-BuLi) instead of Grignard reagents is essential for fluorinated aromatics, as Grignard reactions may fail due to insufficient activation of C–F bonds . Yield optimization (≥80%) requires stoichiometric control of the alkyne reagent and exclusion of moisture.
How can structural characterization of this compound be achieved, and what challenges arise due to fluorine substitution?
Methodological Answer:
Key techniques include:
- X-ray crystallography : Resolves fluorine positioning and confirms planarity of the tetrafluorobenzene ring. For analogous fluorinated ligands, intramolecular π–π interactions (e.g., 3.6 Å spacing) stabilize crystal packing .
- NMR spectroscopy : <sup>19</sup>F NMR is critical for distinguishing substituent effects. Fluorine atoms induce deshielding (~-120 to -140 ppm for ortho and para positions).
- Mass spectrometry : High-resolution EI-MS confirms molecular ion peaks (expected m/z ≈ 196.03 for C₈H₃F₄).
Challenges : Fluorine’s electronegativity complicates <sup>1</sup>H NMR interpretation due to coupling (e.g., <sup>4</sup>JH-F splitting). Deuteration or computational modeling (DFT) aids spectral assignment.
What are the electronic and steric effects of fluorine substituents on reactivity in cross-coupling reactions?
Advanced Analysis :
Fluorine’s strong electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitution to meta positions. However, in cross-coupling (e.g., Suzuki or Sonogashira), the ethynyl group acts as an electron-deficient alkyne, requiring palladium catalysts with strong σ-donor ligands (e.g., PPh₃) to stabilize intermediates. Steric hindrance from ortho-fluorines may slow transmetalation steps, necessitating elevated temperatures. Comparative studies of tetrafluoro vs. non-fluorinated analogs show reduced turnover frequencies (TOFs) by ~30% .
How does this compound perform in coordination chemistry, and what unique properties arise?
Advanced Application :
The compound serves as a ligand in transition-metal complexes. For example, copper(II) complexes with tetrafluorobenzoate ligands exhibit square-pyramidal geometry, where fluorinated aromatic rings engage in π–π stacking (3.6–4.0 Å) with ancillary ligands like phenanthroline . This stabilizes the coordination sphere and enhances thermal stability (up to 250°C). Fluorine’s inductive effect increases Lewis acidity at the metal center, potentially improving catalytic activity in oxidation reactions.
Can fluorinated ethynylbenzenes act as hydrophobic base analogs in nucleic acid systems?
Biochemical Relevance :
Polyfluoroaromatic bases, such as 2,3,4,5-tetrafluorobenzene, demonstrate selective pairing in DNA duplexes via solvent exclusion rather than hydrogen bonding. Melting studies show fluorinated mismatches are ~2–3°C more stable than non-fluorinated mismatches due to hydrophobic burial within the duplex . While this compound has not been explicitly tested, its ethynyl group could enhance stacking interactions, making it a candidate for orthogonal genetic systems.
Physical and Chemical Properties of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
